1,2,4-Tribromobenzene

Catalog No.
S604968
CAS No.
615-54-3
M.F
C6H3Br3
M. Wt
314.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,4-Tribromobenzene

CAS Number

615-54-3

Product Name

1,2,4-Tribromobenzene

IUPAC Name

1,2,4-tribromobenzene

Molecular Formula

C6H3Br3

Molecular Weight

314.8 g/mol

InChI

InChI=1S/C6H3Br3/c7-4-1-2-5(8)6(9)3-4/h1-3H

InChI Key

FWAJPSIPOULHHH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)Br)Br

Solubility

2.22e-05 M

Synonyms

1,2,4-tribromobenzene

Canonical SMILES

C1=CC(=C(C=C1Br)Br)Br
  • Synthesis of Hyperbranched Poly(p-phenylene ethynylenes)

    This research describes the use of 1,2,4-tribromobenzene as a monomer in the synthesis of hyperbranched poly(p-phenylene ethynylenes) []. These polymers possess unique branching structures and exhibit potential applications in various fields, including optoelectronics and organic photovoltaics.

  • Cross-linking Agent in Pd-catalyzed Cross-coupling

    Another study demonstrates the application of 1,2,4-tribromobenzene as a cross-linking agent during the palladium-catalyzed cross-coupling reaction between 2,5-diiodo-4-[(2-ethylhexyl)oxy]methoxybenzene and 1,4-diethynyl-2,5-bis-(octyloxy)benzene []. This approach facilitates the formation of covalently linked polymer networks with tailored properties.

1,2,4-Tribromobenzene is an aromatic compound with the molecular formula C6H3Br3C_6H_3Br_3 and a molecular weight of approximately 314.8 g/mol. It features three bromine atoms substituted on a benzene ring at the 1, 2, and 4 positions, which significantly influences its chemical properties and reactivity. This compound is typically a colorless to pale yellow liquid and is known for its high density and low volatility. Its structure can be represented as follows:

  • Chemical Structure:
Br\text{Br}
C6H3\text{C}_6\text{H}_3
Br\text{Br}
Br\text{Br}

1,2,4-Tribromobenzene is classified as a halogenated aromatic hydrocarbon. Its unique arrangement of bromine atoms contributes to its distinct physical and chemical characteristics, making it a subject of interest in various chemical applications and studies.

1,2,4-Tribromobenzene should be handled with care as it may pose health risks. Specific data for 1,2,4-Tribromobenzene might be limited, but brominated aromatic compounds can generally be irritating to the skin, eyes, and respiratory system. They may be harmful if inhaled or swallowed [].

  • Always follow recommended laboratory safety practices when handling this compound.
  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
Typical of brominated compounds. Notable reactions include:

  • Nucleophilic Substitution: The presence of bromine atoms makes the compound susceptible to nucleophilic attack, allowing for the substitution of bromine with other nucleophiles.
  • Cross-Coupling Reactions: It is often utilized in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are important in organic synthesis .
  • Electrophilic Aromatic Substitution: The electron-withdrawing effect of the bromine substituents can influence further substitutions on the aromatic ring.

Research indicates that 1,2,4-Tribromobenzene exhibits biological activity that may affect human health and environmental systems. Some studies have shown potential toxicity in aquatic organisms, raising concerns about its environmental impact . The compound's interactions with biological systems are still under investigation, particularly regarding its potential endocrine-disrupting effects.

1,2,4-Tribromobenzene can be synthesized through several methods:

  • Bromination of Benzene: Direct bromination of benzene using bromine in the presence of a catalyst can yield 1,2,4-tribromobenzene.
  • Substitution Reactions: Starting from other brominated benzenes or phenolic compounds, substitution reactions can be employed to introduce additional bromine atoms .
  • Palladium-Catalyzed Reactions: This compound can also be synthesized via palladium-catalyzed cross-coupling reactions involving aryl halides .

1,2,4-Tribromobenzene has various applications in chemical synthesis and industry:

  • Synthesis of Polymers: It is used as a precursor in the synthesis of hyperbranched poly(p-phenylene ethynylenes), which have applications in materials science .
  • Cross-Linking Agent: The compound serves as a cross-linking agent in polymer chemistry.
  • Intermediate in Organic Synthesis: It is utilized as an intermediate for producing other complex organic molecules.

Studies on the interactions of 1,2,4-Tribromobenzene with biological systems have revealed potential toxicological effects. Research has indicated that this compound may disrupt endocrine functions in certain organisms. Further studies are necessary to fully understand its interactions at the molecular level and assess its environmental risks .

Several compounds share structural similarities with 1,2,4-Tribromobenzene. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
1,2-DibromobenzeneTwo bromines on benzeneLess brominated than 1,2,4-Tribromobenzene
1,3-DibromobenzeneTwo bromines on benzeneDifferent substitution pattern affecting reactivity
1-Bromo-2-nitrobenzeneOne bromine and one nitroIntroduces different functional groups affecting properties
1-Bromo-3-chlorobenzeneOne bromine and one chlorineHalogen diversity affects reactivity

The unique arrangement of three bromine atoms in 1,2,4-Tribromobenzene significantly alters its chemical behavior compared to these similar compounds. Its specific reactivity patterns make it particularly valuable in synthetic organic chemistry.

XLogP3

4.3

Boiling Point

275.0 °C

Melting Point

44.5 °C

UNII

EOE1KFC260

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (88.37%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (88.37%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

615-54-3

Wikipedia

1,2,4-tribromobenzene

General Manufacturing Information

Benzene, 1,2,4-tribromo-: ACTIVE

Dates

Modify: 2023-08-15

Subchronic hepatotoxicity evaluation of 1,2,4-tribromobenzene in Sprague-Dawley rats

Darol E Dodd, Linda J Pluta, Mark A Sochaski, Kathleen A Funk, Russell S Thomas
PMID: 22476434   DOI: 10.1177/1091581812437974

Abstract

Male Sprague-Dawley rats were exposed to 1,2,4-tribromobenzene (TBB) by gavage for 5 days, 2, 4, and 13 weeks at 0, 2.5, 5, 10, 25, or 75 mg/kg per d. There were no TBB exposure-related clinical signs of toxicity or changes in body weight. Liver weight increases were dose and exposure time related and statistically significant at ≥10 mg/kg per d. Incidence and severity of centrilobular cytoplasmic alteration and hepatocyte hypertrophy were dose and time related. The 75 mg/kg per d group had minimally increased mitoses within hepatocytes (5 days only). Hepatocyte vacuolation was observed (13 weeks) and was considered TBB exposure related at ≥25 mg/kg per d. Concentrations of blood TBB increased linearly with dose and at 13 weeks, ranged from 0.5 to 17 µg/mL (2.5-75 mg/kg per d). In conclusion, rats administered TBB doses of 10-75 mg/kg per d for 13 weeks had mild liver effects. A no observed adverse effect level of 5 mg/kg per d was selected based on the statistically significant incidence of hepatocyte hypertrophy at doses ≥10 mg/kg per d.


Hepatotoxicity of brominated benzenes: relationship between chemical structure and hepatotoxic effects in acute intoxication of mice

J A Szymańska
PMID: 9456081   DOI: 10.1007/s002040050474

Abstract

Brominated benzenes appear in the environment and human tissues. Their detection in the environment may be as a result of their usage, e.g. hexabromobenzene (HBB), and as products of HBB degradation or metabolism. The aim of this study was to compare liver impairment in acute intoxication of mice with bromobenzene (BB), 1,2,4-tribromobenzene (1,2,4-triBB), 1,3,5-tribromobenzene (1,3,5-triBB), 1,2,4,5-tetrabromobenzene (1,2,4,5-tetraBB) and hexabromobenzene (HBB). The data for these compounds were compared with the data obtained for dibromobenzenes (1,2-dBB, 1,3-dBB, 1,4-dBB). Male Balbc mice were administered the investigated compounds in single, intraperitoneal doses equal to 20-90% of the approximate lethal dose (ALD). Acute toxicity of bromobenzenes decreases with the increase of the number of bromine atoms in the molecule. All examined compounds decreased the liver glutathione (GSH) level in a short time following administration. Later in the experiment, GSH either returned to control values or the concentration increased. Changes in alanine aminotransferase (ALT) activity in mice serum depended on the type of compound and the time of observation. BB, 1,2-dBB, 1,3-dBB and 1,2,4-triBB caused statistically significant increases (30- to 120-fold) in ALT activity. For the remaining compounds these changes were not significant being two- to threefold. Histopathological examination demonstrated that BB, 1,2-dBB, 1,3-dBB and 1,2,4-triBB resulted in coagulative or haemorrhagic necrosis in the liver central lobular zone. All investigated compounds resulted in the increase of gamma-glutamyltransferase activity in serum and malondialdehyde concentration in liver. Octanol water partition coefficient (expressed as log P) and molecular volume (log V) were calculated for all examined compounds. With the increase of lipophilicity and molecule size, the ability of the examined compounds to decrease the level of GSH in mice liver and increase ALT activity in the serum diminishes.


Effects of halobenzenes on growth rate of fish (Gambusia affinis)

Y Chaisuksant, Q Yu, D W Connell
PMID: 9515084   DOI: 10.1006/eesa.1997.1616

Abstract

The growth rate reduction of mosquito fish (Gambusia affinis) fry was investigated with a range of sublethal exposure levels of four halobenzenes for 42 days. These compounds were found to produce growth rate reduction in mosquito fish fry at concentrations as low as 0.30, 0.18, 0.025, and 0.010 mumol liter-1 for 1,4-dibromobenzene, 1,2,3-trichlorobenzene, 1,2,4-tribomobenzene, and pentachlorobenzene, respectively. The aqueous exposure concentrations causing growth rate reduction of 50 and 10% (EC50 and EC10, respectively) for the halobenzenes were 0.067-3.4 and 0.0042-0.32 mumol liter-1, respectively. The EC50 and EC10 values are within the ranges of 5 to 8% and 0.1 to 3.9% of the LC50 values, respectively. The percentage of growth rate reduction relative to the LC50 could possibly be used to describe chronic toxicity effects of organic compounds with the aquatic organisms. The internal concentrations obtained from the analysis for the halobenzenes were generally consistent with the calculated internal concentrations. The lipid-based internal concentrations that gave 50 and 10% growth rate reductions were 8.3-27 and 0.5-1.6 mmol kg-1, respectively. These values have a more limited range than the corresponding external aqueous concentrations. The quantitative structure-activity relationships between the internal concentrations at 50 and 10% growth rate reduction and physicochemical parameters were found to be less satisfactory than those based on external aqueous concentrations.


Various pharmacokinetic parameters in relation to enzyme-inducing abilities of 1,2,4-trichlorobenzene and 1,2,4-tribromobenzene

E N Smith, G P Carlson
PMID: 7420477   DOI: 10.1080/15287398009529893

Abstract

1,2,4-Trichlorobenzene (TCB) and 1,2,4-tribromobenzene (TBB) were administered for 7 d to rats at a dose of 1 mmol/kg.d. The animals were sacrificed at various times to observe the decline in enzyme induction. Carbon 14-labeled TCB and TBB were administered and the disposition of the radioactivity was determined. The influence of starvation and phenobarbital on the inductive effects of TCB and TBB was observed. p-Nitroanisole demethylation and EPN (O-ethyl O-p-nitrophenyl phenylphosphonothionate) detoxification increases declined with time but were still elevated 16 d after the last dose of TBB. Cytochorme P-450 and NADPH-cytochrome c reductase were alsoinduced. Tissue analysis showed greater retention of TBB than of TCB, with highest levels in the fats. More TCB than TBB was excreted in the urine, and fecal excretion was only 5-10% of the dose. The highest enzyme levels were found after 4 d of starvation following the 7 d of treatment and 6 d of recovery. Starvation resulted in increased plasma, fat, and liver concentrations and increased urinary excretion of 14C after TBB dosing. Phenobarbital treatment decreased the levels of induction by the halogenated benzenes. The results demonstrate that, on an equimolar basis, TBB leads to higher levels of induction that are maintained for longer periods than does TCB. Treatments, such as starvation and phenobarbital, that after storage in fat of these materials change the decline with time of the level of induction.


Differential photohydrodehalogenation reactivity of bromobenzenes (1,2,4-tribromobenzene, 1,2,3,5-tetrabromobenzene) and pentachlorobenzene: sunlight-based remediation

P K Freeman, C M Haugen
PMID: 9628040   DOI: 10.1002/(SICI)1097-4660(199805)72:1<45::AID-JCTB865>3.0.CO;2-L

Abstract

The photochemical dehalogenation of 1,2,4-tribromobenzene, 1,2,3,5-tetrabromobenzene and pentachlorobenzene in open-air solutions of acetonitrile using natural and artificial sunlight as the irradiation source has been investigated. The regiochemistry of mono-dehalogenation has been determined for 1,2,4-tribromobenzene and 1,2,3,5-tetrabromobenzene. Pentachlorobenzene did not react. 1,2,4-Tribromobenzene yielded three products, 1,4-dibromobenzene, 1,3-dibromobenzene and 1,2-dibromobenzene with isomer percentages of 52 +/- 1%, 39 +/- 2% and 9 +/- 1%, respectively. 1,2,3,5-Tetrabromobenzene yielded 1,3,5-tribromobenzene, 1,2,4-tribromobenzene and 1,2,3-tribromobenzene with relative product percentages of 60 +/- 2%, 29 +/- 2%, 11 +/- 1%.


Explore Compound Types